2-(2-Nitrophenyl)acetaldehyde

説明

BenchChem offers high-quality 2-(2-Nitrophenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Nitrophenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

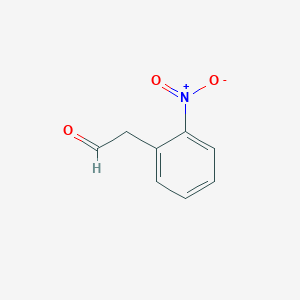

Structure

3D Structure

特性

IUPAC Name |

2-(2-nitrophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURPHRKGDQJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445628 | |

| Record name | 2-(2-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969-73-9 | |

| Record name | 2-Nitrobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1969-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-nitrophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetaldehyde, 2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 2-(2-Nitrophenyl)acetaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Nitrophenyl)acetaldehyde is a pivotal chemical intermediate, primarily utilized in the synthesis of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceutical agents.[1] Its molecular structure, featuring both a reactive aldehyde and a nitro group, allows for versatile applications in organic synthesis.[1] This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound, emphasizing the underlying chemical principles, procedural details, and comparative analysis of the methodologies. The content herein is structured to provide actionable insights for laboratory-scale synthesis and to inform considerations for process development.

Introduction: The Strategic Importance of 2-(2-Nitrophenyl)acetaldehyde

The value of 2-(2-Nitrophenyl)acetaldehyde in the pharmaceutical and fine chemical industries is intrinsically linked to its role as a precursor to complex molecular architectures.[1] Notably, it is a key starting material in the Reissert indole synthesis, a classic and reliable method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[2][3][4][5] The aldehyde functionality provides a reactive handle for condensations and carbon-carbon bond formations, while the ortho-nitro group is a versatile precursor to an amino group, which can participate in intramolecular cyclization reactions to form heterocyclic rings. The efficient and scalable synthesis of 2-(2-Nitrophenyl)acetaldehyde is therefore a critical endeavor for advancing drug discovery programs that target a wide range of therapeutic areas.

Synthesis Pathways: A Detailed Examination

Several synthetic strategies have been developed to produce 2-(2-Nitrophenyl)acetaldehyde. The most prominent and practical of these are detailed below.

2.1. Pathway 1: Oxidation of 2-(2-Nitrophenyl)ethanol

The oxidation of the primary alcohol, 2-(2-Nitrophenyl)ethanol, to the corresponding aldehyde is a direct and frequently employed method. The central challenge of this approach lies in preventing over-oxidation to the carboxylic acid, 2-(2-nitrophenyl)acetic acid.[6]

2.1.1. Mechanistic Principles and Reagent Selection

The choice of oxidizing agent is critical for achieving high selectivity for the aldehyde. Mild oxidizing agents are generally preferred. Common choices include:

-

Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and hydrochloric acid, PCC is a reliable reagent for the oxidation of primary alcohols to aldehydes. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM).

-

Dess-Martin Periodinane (DMP): A hypervalent iodine compound that offers the advantages of mild reaction conditions, high yields, and a lack of heavy metal byproducts.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride), followed by quenching with a hindered base like triethylamine. It is known for its high efficiency and broad functional group compatibility.

The general mechanism involves the formation of an intermediate ester (e.g., a chromate ester for PCC), which then undergoes a base-assisted elimination to yield the aldehyde.

Caption: General schematic for the oxidation pathway.

2.1.2. Detailed Experimental Protocol (PCC Oxidation)

-

Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (DCM).

-

Reaction: A solution of 2-(2-Nitrophenyl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension of PCC at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford pure 2-(2-Nitrophenyl)acetaldehyde.

2.2. Pathway 2: Reduction of 2-Nitrophenylacetic Acid Derivatives

This approach involves the partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride, to the aldehyde.[1] The key is to employ a reducing agent that is sufficiently reactive to reduce the starting material but not so powerful as to cause over-reduction to the alcohol.

2.2.1. Mechanistic Principles and Reagent Selection

Several reducing agents are suitable for this transformation:

-

Diisobutylaluminium Hydride (DIBAL-H): This is a highly effective reagent for the reduction of esters to aldehydes, particularly at low temperatures (-78 °C), which helps to stabilize the hemiacetal intermediate and prevent over-reduction.

-

Lithium Tri-tert-butoxyaluminum Hydride: A less reactive and more selective derivative of lithium aluminum hydride (LiAlH4), it can effectively reduce acid chlorides to aldehydes.

-

Rosenmund Reduction: This classic method involves the catalytic hydrogenation of an acid chloride over a "poisoned" palladium catalyst (e.g., palladium on barium sulfate with quinoline-sulfur). The poison deactivates the catalyst to prevent further reduction of the aldehyde product.

Caption: General schematic for the reduction pathway.

2.2.2. Detailed Experimental Protocol (DIBAL-H Reduction of an Ester)

-

Setup: A solution of the methyl or ethyl ester of 2-nitrophenylacetic acid in an anhydrous solvent like toluene is cooled to -78 °C under an inert atmosphere.

-

Reaction: A solution of DIBAL-H (1.1 equivalents) in a suitable solvent is added dropwise, maintaining the low temperature.

-

Monitoring: The reaction is monitored by TLC.

-

Quenching and Workup: The reaction is quenched by the slow addition of methanol, followed by an aqueous acid wash (e.g., 1M HCl) after warming to room temperature.

-

Purification: The product is extracted into an organic solvent, dried, concentrated, and purified by column chromatography.

2.3. Pathway 3: Henry Reaction followed by Nef Reaction

This two-step sequence begins with the Henry (nitroaldol) reaction between 2-nitrobenzaldehyde and nitromethane to form a β-nitro alcohol.[7][8][9][10] This intermediate is then converted to the target aldehyde via the Nef reaction.[11][12][13][14][15]

2.3.1. Mechanistic Principles

-

Henry Reaction: This is a base-catalyzed carbon-carbon bond-forming reaction where the α-carbon of a nitroalkane adds to a carbonyl group.[8][9]

-

Nef Reaction: This reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically under acidic conditions.[11][12][13][14][15] The reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed.[12][14]

Caption: The two-step Henry-Nef reaction sequence.

2.3.2. Detailed Experimental Protocol (Henry Reaction)

-

Setup: 2-Nitrobenzaldehyde and nitromethane are dissolved in a suitable solvent (e.g., methanol).

-

Reaction: A base (e.g., sodium hydroxide solution) is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is then allowed to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: The reaction is neutralized with acid, and the product is extracted.

-

Nef Reaction: The isolated β-nitro alcohol is then subjected to standard Nef reaction conditions (e.g., treatment with strong acid) to yield 2-(2-Nitrophenyl)acetaldehyde.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Oxidation | 2-(2-Nitrophenyl)ethanol | PCC, DMP, Swern Reagents | Generally high-yielding and reliable. | Potential for over-oxidation; use of toxic chromium reagents (PCC).[6] |

| Reduction | 2-Nitrophenylacetic acid derivatives | DIBAL-H, LiAlH4 derivatives | Good selectivity with careful control. | Requires cryogenic temperatures for DIBAL-H; risk of over-reduction. |

| Henry/Nef | 2-Nitrobenzaldehyde, Nitromethane | Base, Acid | Utilizes readily available starting materials. | A two-step process; the Nef reaction can sometimes give moderate yields.[11][12] |

Safety and Handling

Working with nitrated aromatic compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17][18][19]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[16][17][18]

-

Reagent-Specific Hazards:

-

Oxidizing agents like PCC are toxic and should be handled with care.

-

Reducing agents like DIBAL-H are pyrophoric and react violently with water.

-

Nitro compounds can be toxic and may have explosive properties, especially with heating or grinding.[1]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of 2-(2-Nitrophenyl)acetaldehyde can be successfully achieved through several viable routes. The oxidation of 2-(2-nitrophenyl)ethanol and the controlled reduction of 2-nitrophenylacetic acid derivatives represent the most direct and commonly employed strategies in a research setting. The choice of the optimal pathway will depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the specific equipment and expertise available in the laboratory. For any chosen route, careful attention to reaction conditions and safety procedures is paramount to ensure a successful and safe outcome.

References

- Smolecule. (2023, August 15). Buy 2-(2-Nitrophenyl)acetaldehyde | 1969-73-9.

- ECHEMI. (n.d.).

- Carl ROTH. (n.d.).

- Astech Ireland. (n.d.).

- NJ.gov. (n.d.). HAZARD SUMMARY.

- Apollo Scientific. (n.d.). 2-Nitrophenol.

- MDPI. (2021, October 8). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.

- Benchchem. (n.d.). The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols.

- SynHet. (n.d.). 2-(2-NITROPHENYL)ACETALDEHYDE.

- ResearchGate. (n.d.). Asymmetric Henry Reaction of nitromethane (7) with 2-nitrobenzaldehyde (6a), solvent screening.

- Organic Reactions. (n.d.). The Nef Reaction.

- Wikipedia. (n.d.). Nef reaction.

- Alfa Chemistry. (n.d.). Nef Reaction.

- Cambridge University Press. (n.d.). Reissert Indole Synthesis.

- Scirp.org. (2018, April 30).

- Wikipedia. (n.d.). Reissert indole synthesis.

- ResearchGate. (2018, January).

- ResearchGate. (n.d.). A new and efficient method for the synthesis of 3-(2-nitrophenyl)pyruvic acid derivatives and indoles based on the Reissert reaction | Request PDF.

- chemeurope.com. (n.d.). Nef reaction.

- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.

- ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.

- Organic Chemistry Portal. (n.d.). Nef Reaction.

- (2025, May 20). (2-nitrophenyl)acetaldehyde - C8H7NO3, density, melting point, boiling point, structural formula, synthesis.

- ResearchGate. (2016, March 24). Reissert-Indole-Synthesis.pdf.

- RSC Publishing. (n.d.).

- Sciencemadness Discussion Board. (2002, June 3). Acetaldehyde synthesis.

- Sigma-Aldrich. (n.d.). 2-(2-Nitrophenyl)acetaldehyde | 1969-73-9.

- PubChem - NIH. (n.d.). (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337.

- Chemistry Stack Exchange. (2017, March 28). Oxidation of ethanol to acetaldehyde [closed].

- Sigma-Aldrich. (n.d.). 2-Nitrophenylacetic acid 98 3740-52-1.

- PubChem. (n.d.). 2-(2-Methyl-4-nitrophenyl)acetaldehyde | C9H9NO3 | CID 89525023.

- ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.

- YouTube. (2019, September 5). Oxidation of Ethanol to Acetaldehyde: Basic concept and procedure.

- ResearchGate. (n.d.). Scheme 2: Pilot reduction of aldehyde 2 with 1 and acetic acid.

- PubMed. (n.d.).

- ChemistryViews. (2011, June 7). Chemistry of a Hangover — Alcohol and its Consequences Part 2.

Sources

- 1. Buy 2-(2-Nitrophenyl)acetaldehyde | 1969-73-9 [smolecule.com]

- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. Nef reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Nef_reaction [chemeurope.com]

- 15. Nef Reaction [organic-chemistry.org]

- 16. echemi.com [echemi.com]

- 17. carlroth.com [carlroth.com]

- 18. astechireland.ie [astechireland.ie]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

structural formula and IUPAC name of 2-(2-Nitrophenyl)acetaldehyde

An In-depth Technical Guide to 2-(2-Nitrophenyl)acetaldehyde for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Nitrophenyl)acetaldehyde, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its utility for researchers and professionals in the field of drug development. This document is structured to offer not just procedural knowledge but also the underlying scientific rationale, ensuring a deep and actionable understanding of this important chemical entity.

Introduction: The Strategic Importance of 2-(2-Nitrophenyl)acetaldehyde

2-(2-Nitrophenyl)acetaldehyde is an organic compound featuring both a reactive aldehyde group and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] The ortho-positioning of the nitro group relative to the acetaldehyde moiety introduces specific steric and electronic effects that influence its reactivity and make it a precursor for various heterocyclic systems and other targeted molecular architectures. Understanding the nuances of its synthesis, handling, and chemical behavior is paramount for its effective utilization in research and development settings.

Chemical Identity and Molecular Structure

A clear understanding of the molecule's identity is the foundation of all subsequent scientific work.

-

Synonyms: (2-nitrophenyl)acetaldehyde

The structure consists of a benzene ring substituted with a nitro group (-NO₂) and an acetaldehyde group (-CH₂CHO) at adjacent positions.

Caption: Chemical Structure of 2-(2-Nitrophenyl)acetaldehyde.

Physicochemical and Handling Properties

The physical state and stability of a compound dictate its handling and storage protocols. This information is critical for maintaining sample integrity and ensuring laboratory safety.

| Property | Value | Source(s) |

| Physical Form | Solid, low-melting solid, or liquid | |

| Purity | Commercially available in various purities, up to >99% | [2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| Shipping | Requires cold-chain transportation |

Expertise & Experience: The requirement for freezer storage under an inert atmosphere is not merely precautionary. Aldehydes, particularly those with activating groups on an aromatic ring, are susceptible to oxidation to the corresponding carboxylic acid. The low temperature and inert atmosphere significantly retard this degradation pathway, preserving the compound's purity over time.

Synthesis and Manufacturing Protocols

Several synthetic routes to 2-(2-Nitrophenyl)acetaldehyde have been reported, each with distinct advantages and challenges. The choice of method often depends on the availability of starting materials, required scale, and desired purity.

Common Synthetic Pathways:

-

Nitration of Phenylacetaldehyde: This approach involves the direct electrophilic aromatic substitution of phenylacetaldehyde. The primary challenge is controlling the regioselectivity to favor the ortho-isomer over the meta and para products.[1]

-

Controlled Reduction of 2-Nitrophenylacetic Acid: Starting from the corresponding carboxylic acid, a selective reduction of the acid to the aldehyde is required, while leaving the nitro group intact. This necessitates the use of specific reducing agents that are chemoselective for carboxylic acids in the presence of nitro groups.[1]

-

Condensation of 2-Nitrobenzaldehyde: This method involves a condensation reaction between 2-nitrobenzaldehyde and acetaldehyde, often catalyzed by a base like piperidine.[1] This is a common and effective laboratory-scale synthesis.

Caption: General workflow for synthesis via condensation.

Detailed Protocol: Synthesis via Aldol Condensation

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize 2-(2-Nitrophenyl)acetaldehyde from 2-nitrobenzaldehyde and acetaldehyde.

Materials:

-

2-Nitrobenzaldehyde

-

Acetaldehyde

-

Piperidine

-

Ethanol (solvent)

-

Diethyl ether (extraction solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitrobenzaldehyde in ethanol. Cool the solution to 0°C in an ice bath.

-

Causality: The reaction is initiated at low temperature to control the exothermic nature of the aldol condensation and minimize side reactions.

-

-

Addition of Reagents: To the cooled solution, slowly add acetaldehyde, followed by a catalytic amount of piperidine.

-

Causality: Piperidine acts as a base to deprotonate acetaldehyde, forming the enolate nucleophile required for the condensation reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-nitrobenzaldehyde) is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Causality: The aqueous workup removes the catalyst and other water-soluble impurities.

-

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Causality: The bicarbonate wash removes any acidic byproducts, and the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

-

Trustworthiness: This multi-step purification process (extraction, washing, chromatography) is a self-validating system, ensuring the removal of unreacted starting materials, byproducts, and catalyst to yield a product of high purity.

-

Chemical Reactivity and Mechanistic Insights

The dual functionality of 2-(2-Nitrophenyl)acetaldehyde governs its reactivity profile.

-

The Aldehyde Group: This group is electrophilic and susceptible to nucleophilic addition reactions .[1] It can react with a wide range of nucleophiles such as organometallic reagents (Grignards, organolithiums), amines (to form imines or enamines), and stabilized carbanions. This reactivity is fundamental to its role as a building block in constructing larger molecular scaffolds.

-

The Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. Furthermore, the nitro group itself can be reduced to an amine (-NH₂). This transformation is a cornerstone of many synthetic strategies, as the resulting aminophenyl derivative can be further functionalized, for example, through diazotization or acylation. The reduction of the nitro group is often a key step in the synthesis of nitrogen-containing heterocycles.

Applications in Research and Drug Development

The synthetic utility of 2-(2-Nitrophenyl)acetaldehyde makes it a compound of high interest in medicinal chemistry.

-

Intermediate in Heterocyclic Synthesis: The ortho-relationship between the aldehyde and the (eventually reduced) amine group makes it an ideal precursor for constructing bicyclic heterocyclic systems like indoles and quinolines, which are privileged scaffolds in many FDA-approved drugs.

-

Precursor for Bioactive Molecules: Compounds containing the nitrophenyl moiety are known to exhibit a range of biological activities.[1] While specific data on 2-(2-Nitrophenyl)acetaldehyde itself is limited, its structural motifs suggest potential as a precursor for derivatives with antimicrobial or anticancer properties.[1] The nitro group is a key feature in several marketed drugs, such as nitisinone and entacapone.[4]

-

Research Tool: The compound serves as a valuable tool for studying reaction mechanisms involving bifunctional molecules and for exploring the synthesis of novel chemical libraries for high-throughput screening.[1]

Analytical Characterization Workflow

Confirming the identity and purity of synthesized 2-(2-Nitrophenyl)acetaldehyde is a critical, self-validating step in any protocol. A multi-technique approach is standard.

Caption: A standard workflow for analytical characterization.

Expertise & Experience:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8 ppm), the methylene protons (~4.0 ppm), and the aromatic protons in the 7-8.5 ppm range, with splitting patterns indicative of the ortho-disubstituted ring.

-

IR Spectroscopy: Look for strong absorption bands corresponding to the aldehyde carbonyl (C=O) stretch (~1725 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (NO₂) (~1520 and ~1350 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to its molecular weight (165.15).

Commercial suppliers often provide these analytical data upon request, which can be used as a reference.[2]

Safety, Handling, and Storage

Due to its chemical nature, proper handling of 2-(2-Nitrophenyl)acetaldehyde is essential.

GHS Hazard Information:

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed | [5] |

| H312 | Harmful in contact with skin | ||

| H332 | Harmful if inhaled | ||

| H319 | Causes serious eye irritation | [5] | |

| H335 | May cause respiratory irritation | [5] |

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5][6]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[5]

-

Storage: Store the container tightly sealed in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[5][6][7] As previously noted, freezer storage (-20°C) under an inert atmosphere is recommended for long-term stability.

-

Spill & Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion

2-(2-Nitrophenyl)acetaldehyde is a synthetically valuable molecule whose utility is derived from its unique bifunctional nature. The presence of both an aldehyde and a nitro group on an aromatic scaffold provides chemists with a versatile platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles relevant to the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in a safe and effective manner.

References

-

2-(2-Methyl-3-nitrophenyl)acetaldehyde | C9H9NO3 | CID 87952465 - PubChem. [Link]

-

2-((2-Nitrophenyl)thio)acetaldehyde | C8H7NO3S | CID 57320186 - PubChem. [Link]

-

(2-nitrophenyl)acetaldehyde - C8H7NO3, density, melting point, boiling point, structural formula, synthesis. [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

-

2-(3-Nitrophenyl)acetaldehyde | C8H7NO3 | CID 11528408 - PubChem. [Link]

-

Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. [Link]

-

Acetaldehyde synthesis - Sciencemadness Discussion Board. [Link]

-

2-(2-Methyl-4-nitrophenyl)acetaldehyde | C9H9NO3 | CID 89525023 - PubChem. [Link]

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. [Link]

-

Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. [Link]

-

Organic Process Research & Development Vol. 22 No. 1 - ACS Publications. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

Sources

Spectroscopic Data of 2-(2-Nitrophenyl)acetaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-nitrophenyl)acetaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this bifunctional molecule. The guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Significance

2-(2-Nitrophenyl)acetaldehyde (C₈H₇NO₃, Molar Mass: 165.15 g/mol ) possesses a unique structure combining an aromatic nitro group and a reactive aldehyde functionality. This combination makes spectroscopic analysis a powerful tool for its characterization. The ortho-disubstituted aromatic ring, the electron-withdrawing nature of the nitro group, and the aliphatic aldehyde chain each contribute distinct signatures in NMR and MS spectra, allowing for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-(2-nitrophenyl)acetaldehyde, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom. The following sections detail the predicted spectra and the rationale behind the assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the aldehydic proton. The electron-withdrawing nitro group significantly deshields the aromatic protons, particularly those in the ortho and para positions relative to it.

Table 1: Predicted ¹H NMR Data for 2-(2-Nitrophenyl)acetaldehyde (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 9.85 | t | ~2.5 | 1H |

| H-b | 4.10 | d | ~2.5 | 2H |

| H-3 | 8.15 | dd | 8.0, 1.5 | 1H |

| H-4 | 7.70 | td | 7.5, 1.5 | 1H |

| H-5 | 7.55 | td | 8.0, 1.5 | 1H |

| H-6 | 7.45 | dd | 7.5, 1.5 | 1H |

Note: These are predicted values. Actual experimental values may vary slightly.

Justification of Assignments:

-

H-a (Aldehydic Proton): The aldehydic proton is highly deshielded and is expected to appear at a characteristic downfield shift of around 9.85 ppm. It will likely appear as a triplet due to coupling with the two adjacent methylene protons (H-b).

-

H-b (Methylene Protons): These benzylic protons are adjacent to the aromatic ring and the aldehyde group. Their chemical shift is predicted to be around 4.10 ppm. They will appear as a doublet due to coupling with the aldehydic proton (H-a).

-

Aromatic Protons (H-3 to H-6): The aromatic region will display a complex pattern due to the ortho-disubstitution. The nitro group's strong deshielding effect will shift these protons downfield. H-3, being ortho to the nitro group, is expected to be the most deshielded. The remaining protons will appear in the range of 7.45-7.70 ppm with characteristic coupling patterns (doublet of doublets and triplet of doublets).

Caption: Molecular structure with proton labeling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in different chemical environments. The carbonyl carbon of the aldehyde will be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for 2-(2-Nitrophenyl)acetaldehyde (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 198.5 |

| C-2 (CH₂) | 45.0 |

| C-Ar (C-NO₂) | 149.0 |

| C-Ar (C-CH₂CHO) | 134.0 |

| C-Ar | 133.5 |

| C-Ar | 129.0 |

| C-Ar | 128.0 |

| C-Ar | 125.0 |

Note: These are predicted values. Actual experimental values may vary slightly.

Justification of Assignments:

-

Carbonyl Carbon (C-1): The aldehydic carbonyl carbon is highly deshielded and is expected to resonate around 198.5 ppm.

-

Methylene Carbon (C-2): The benzylic carbon will appear in the aliphatic region, predicted around 45.0 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded (around 149.0 ppm). The carbon attached to the acetaldehyde moiety will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region of 125-135 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct fragmentation pattern for 2-(2-nitrophenyl)acetaldehyde, providing valuable information for its identification and structural confirmation.

Predicted Fragmentation Pathway

The molecular ion peak ([M]⁺˙) is expected at m/z = 165. Key fragmentation pathways include:

-

Loss of the aldehyde group (-CHO): A significant fragmentation would be the cleavage of the C-C bond between the methylene group and the carbonyl group, leading to the loss of a formyl radical (•CHO, 29 Da) and the formation of a stable benzyl cation derivative at m/z 136.

-

Loss of the nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂, 46 Da), giving a fragment at m/z 119.

-

"Ortho Effect": The presence of the ortho-substituent can lead to characteristic rearrangements. One possibility is the intramolecular hydrogen abstraction from the methylene group by the nitro group, followed by the loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 148.

Caption: Predicted MS fragmentation pathway.

Experimental Protocols

To ensure high-quality and reproducible data, the following experimental protocols are recommended.

NMR Data Acquisition Workflow

The Twin Pillars of Synthesis: A Technical Guide to the Fundamental Reactivity of Aldehyde and Nitro Functional Groups

This guide provides an in-depth exploration of the fundamental reactivity of two cornerstone functional groups in organic chemistry: the aldehyde and the nitro group. For researchers, scientists, and professionals in drug development, a deep, mechanistic understanding of these groups is paramount for the rational design and execution of synthetic strategies. We will dissect the electronic properties that govern their behavior and detail their most pivotal transformations with field-proven insights and protocols.

Part 1: The Aldehyde Functional Group: An Electrophilic Hub

The reactivity of the aldehyde functional group is fundamentally dictated by the electronic nature of the carbonyl group (C=O). The significant difference in electronegativity between carbon and oxygen results in a highly polarized double bond, with the carbonyl carbon bearing a partial positive charge and the oxygen a partial negative charge. This inherent polarity renders the carbonyl carbon a prime target for nucleophilic attack.[1]

Nucleophilic Addition: The Cornerstone Reaction

The most characteristic reaction of aldehydes is nucleophilic addition.[1][2] A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi bond and the formation of a tetrahedral alkoxide intermediate.[2][3] This intermediate is then typically protonated to yield an alcohol.[2]

Mechanism of Nucleophilic Addition:

Caption: General mechanism of nucleophilic addition to an aldehyde.

Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and the presence of only one electron-donating alkyl group.[2]

Experimental Protocol: Cyanohydrin Formation

A classic example of nucleophilic addition is the formation of a cyanohydrin from an aldehyde and hydrogen cyanide.[4]

-

Reaction Setup: To a solution of the aldehyde in a suitable solvent (e.g., ethanol), add a solution of sodium or potassium cyanide.[4]

-

Acidification: Slowly add a dilute acid (e.g., sulfuric acid) to the mixture to generate hydrogen cyanide in situ. The pH is typically maintained between 4 and 5 for an optimal reaction rate.[4]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, neutralize the excess acid, extract the product with an organic solvent, and purify by distillation or crystallization.

Oxidation to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids, a transformation that distinguishes them from ketones.[5][6] This is due to the presence of a hydrogen atom on the carbonyl carbon, which can be easily abstracted during oxidation.[5]

A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate and chromic acid to milder reagents like silver oxide (Tollens' reagent).[5][7] The choice of oxidant is often dictated by the presence of other sensitive functional groups in the molecule.

Table 1: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Conditions | Selectivity |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Room temperature | Strong, can oxidize other functional groups |

| Potassium Permanganate (KMnO₄) | Basic or acidic, often heated | Strong, can cleave other bonds |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Mild, basic | Highly selective for aldehydes |

| Sodium Hypochlorite (NaClO) | Mild, aqueous | Good for many applications |

Experimental Protocol: Oxidation using Jones Reagent

-

Preparation of Jones Reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then slowly add the mixture to ice-cold acetone.

-

Reaction: To a solution of the aldehyde in acetone, add the prepared Jones Reagent dropwise at 0°C.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol, dilute with water, and extract the carboxylic acid product.

Reduction to Primary Alcohols

Aldehydes are easily reduced to primary alcohols using a variety of reducing agents.[8][9] Common reagents include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation.[10][11]

Mechanism of Hydride Reduction:

Caption: General mechanism of aldehyde reduction by a hydride reagent.

Sodium borohydride is a milder and more selective reagent than lithium aluminum hydride, which will also reduce esters, amides, and nitriles.[10]

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[12][13][14] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[15][16] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[16]

Mechanism of the Wittig Reaction:

Caption: Simplified mechanism of the Wittig reaction.

Part 2: The Nitro Functional Group: A Versatile Electron-Withdrawing Moiety

The nitro group (-NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms.[17][18] This property significantly influences the reactivity of the molecule to which it is attached.

Reduction to Amines: A Gateway to Diverse Functionality

The reduction of a nitro group to a primary amine is one of the most important transformations in organic synthesis, providing access to a vast array of pharmaceuticals, dyes, and other valuable compounds.[19][20] This six-electron reduction typically proceeds through nitroso and hydroxylamine intermediates.[19]

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagents | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Ni | Varies (pressure, temp.) | Highly efficient, but can reduce other functional groups.[21][22] |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic, often heated | Classical and reliable method.[20][22] |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Catalytic | Milder conditions than direct hydrogenation. |

Experimental Protocol: Reduction of an Aromatic Nitro Compound using Iron and HCl

-

Reaction Setup: In a round-bottom flask, combine the nitroaromatic compound, iron powder, and ethanol.

-

Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction, filter to remove the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate).

-

Isolation: Extract the amine product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

The Nef Reaction: Conversion to Carbonyls

The Nef reaction provides a unique method for converting primary or secondary nitroalkanes into aldehydes or ketones, respectively.[23][24][25] The reaction involves the hydrolysis of the corresponding nitronate salt under acidic conditions.[23][26]

Mechanism of the Nef Reaction:

Caption: Simplified mechanism of the Nef reaction.

Michael Addition of Nitroalkanes

The alpha-hydrogens of nitroalkanes are acidic due to the strong electron-withdrawing nature of the nitro group, allowing for the formation of a resonance-stabilized nitronate anion.[18] These anions are excellent nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds.[27][28]

Experimental Workflow: Michael Addition

Caption: General experimental workflow for a Michael addition of a nitroalkane.

Part 3: Spectroscopic Characterization

Accurate characterization of aldehydes and nitro compounds is crucial for reaction monitoring and product verification.

Table 3: Key Spectroscopic Features

| Functional Group | IR Spectroscopy (cm⁻¹) | ¹H NMR Spectroscopy (δ, ppm) | ¹³C NMR Spectroscopy (δ, ppm) |

| Aldehyde | Strong C=O stretch at 1720-1740. Two characteristic C-H stretches at 2700-2800 and 2800-2860.[29][30] | Aldehyde proton at 9-10.[31][32] | Carbonyl carbon at 190-215.[32] |

| Nitro | Strong asymmetric stretch at 1500-1600. Strong symmetric stretch at 1300-1390. | Protons alpha to the nitro group are deshielded. | Carbon bearing the nitro group is deshielded. |

Conclusion

The aldehyde and nitro functional groups represent two of the most versatile and powerful tools in the synthetic chemist's arsenal. Their distinct electronic properties give rise to a rich and predictable reactivity, enabling a vast array of chemical transformations. A thorough understanding of the mechanisms and experimental nuances presented in this guide will empower researchers to design more efficient and innovative synthetic routes in their pursuit of novel molecules.

References

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

Boumoud, B., & Cherqaoui, D. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Retrieved from [Link]

-

Wikipedia. Nef reaction. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Retrieved from [Link]

-

Britannica. (2025, December 23). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

-

Wikipedia. Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

-

OpenOChem Learn. Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

van Tamelen, E. E., & Thiede, R. J. (1952). The Synthetic Application and Mechanism of the Nef Reaction. Journal of the American Chemical Society, 74(10), 2615–2618. [Link]

-

JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

-

Vedantu. Reduction of Aldehydes and Ketones Important Concepts for JEE. Retrieved from [Link]

-

Grokipedia. Nef reaction. Retrieved from [Link]

-

chemeurope.com. Nef reaction. Retrieved from [Link]

-

Teachy. Summary of Organic Functions: Nitro Compound. Retrieved from [Link]

-

Organic Chemistry Portal. Michael Addition. Retrieved from [Link]

-

Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

-

Unknown. Aldehydes and Ketones: Nucleophilic Addition to C=O. Retrieved from [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

NCERT. 9.4 Preparation of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

BYJU'S. Wittig Reaction. Retrieved from [Link]

-

Al-Mosawi, A. I. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

-

Unknown. Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Steps. Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

University of Calgary. Ch17: Oxidation of CHO to COOH. Retrieved from [Link]

-

Yoshikoshi, A. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3650. [Link]

-

Unacademy. Preparation of amines: Reduction of nitro compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemguide. nucleophilic addition - carbonyl compounds and hydrogen cyanide. Retrieved from [Link]

-

Khan Academy. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. Retrieved from [Link]

-

Berkeley Learning Hub. (2025, March 4). Aldehyde IR Spectra Analysis. Retrieved from [Link]

-

Palomo, C., et al. (2012). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 14(23), 5968–5971. [Link]

-

JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

-

ResearchGate. Scope of the Michael addition of nitroalkanes to β‐arylidene‐α‐ketolactones and α‐ketolactamsa. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Wang, J., et al. (2008). Highly Enantioselective Direct Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Amine−Thiourea Bearing Multiple Hydrogen-Bonding Donors. Organic Letters, 10(7), 1291–1294. [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Sathee Forum. (2025, October 14). Write the preparation of primary amines by reduction of nitro compounds ?. Retrieved from [Link]

- Google Patents. US3293295A - Process for preparing amines from nitro compounds.

-

Groshi247. (2026, January 5). Understanding Nitro Compounds: Structure And Properties. Retrieved from [Link]

-

Wikipedia. Nitro compound. Retrieved from [Link]

-

Chemistry For Everyone. (2025, April 15). What Is A Nitro Functional Group?. Retrieved from [Link]

Sources

- 1. lnct.ac.in [lnct.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 9. Reduction of Aldehydes and Ketones Important Concepts for JEE [vedantu.com]

- 10. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 11. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]

- 17. Understanding Nitro Compounds: Structure And Properties [bit.groshi247.com]

- 18. Nitro compound - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chemistrystudent.com [chemistrystudent.com]

- 22. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 23. Nef reaction - Wikipedia [en.wikipedia.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. grokipedia.com [grokipedia.com]

- 26. Nef_reaction [chemeurope.com]

- 27. sctunisie.org [sctunisie.org]

- 28. Michael Addition [organic-chemistry.org]

- 29. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 30. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 31. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 32. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Potential of Nitrophenylacetaldehyde Derivatives

Abstract

Nitrophenylacetaldehyde and its derivatives represent a compelling class of organic compounds with a wide spectrum of potential biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, on the phenylacetaldehyde scaffold creates a versatile pharmacophore that can be strategically modified to target various pathological processes. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of these derivatives. We will delve into their demonstrated antimicrobial, anticancer, and enzyme-inhibitory properties, supported by mechanistic insights and validated experimental protocols. The narrative emphasizes the causality behind experimental design and the structure-activity relationships that govern the efficacy of these compounds, offering a robust resource for researchers and professionals in drug discovery and development.

The Nitrophenylacetaldehyde Scaffold: A Foundation for Bioactivity

The Nitro Group as a Bioactive Modulator

The nitroaromatic scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents.[1] The nitro group (NO₂) is a powerful electron-withdrawing moiety that significantly alters the electronic properties of the aromatic ring to which it is attached.[2] This electronic influence is twofold: it can render the molecule susceptible to enzymatic reduction within cells, and it can modulate interactions with biological targets.[2][3]

The biological activity of many nitro compounds is intrinsically linked to the reduction of the nitro group itself.[4][5] This process, often catalyzed by cellular reductases, can generate a cascade of reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[1][4] These reactive species can covalently modify and damage critical biomolecules such as DNA, proteins, and lipids, leading to cytotoxic effects that can be harnessed against microbial pathogens and cancer cells.[4] In other cases, the nitro group acts as a key pharmacophoric element, where its polarity and stereochemistry enhance binding affinity to enzyme active sites without undergoing reduction.[2][4]

Rationale for Derivatization

The nitrophenylacetaldehyde core is an attractive starting point for chemical synthesis due to its reactive aldehyde group. This functional handle allows for the straightforward synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, chalcones, and various heterocyclic compounds.[6][7][8] Such derivatization is crucial for:

-

Modulating Potency: Fine-tuning the structure to enhance a specific biological activity.

-

Improving Specificity: Modifying the molecule to interact with a desired target while minimizing off-target effects.

-

Enhancing Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo performance.

This guide will explore how these strategic modifications translate into tangible biological outcomes.

Synthetic Strategies and Derivatization Workflows

The synthesis of nitrophenylacetaldehyde derivatives is typically a multi-step process that begins with the formation of the core scaffold, followed by targeted derivatization.

Synthesis of the Core Scaffold

A common and efficient method for synthesizing o-nitrophenylacetaldehyde involves the condensation of o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction, often carried out in the presence of a base like piperidine, yields an intermediate trans-β-dimethylamino-2-nitrostyrene. Subsequent acid-catalyzed hydrolysis of this intermediate produces the desired o-nitrophenylacetaldehyde in high yield and purity.[9] An alternative patented approach involves the nitration of benzaldehyde or its derivatives, followed by hydrolysis.[10]

Key Derivatization Reactions

The aldehyde functionality of nitrophenylacetaldehyde is a versatile anchor for a multitude of chemical transformations:

-

Schiff Base and Hydrazone Formation: Reaction with primary amines or hydrazides, respectively, yields imine-containing derivatives. This is a common strategy to link the nitrophenyl moiety to other pharmacologically active structures.[6]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, thiazolidinones) in the presence of a weak base to form α,β-unsaturated systems.[11]

-

Claisen-Schmidt Condensation: An aldol condensation with ketones (like acetophenone) to synthesize chalcones, a well-known class of bioactive compounds.[7]

-

Hantzsch Thiazole Synthesis: A multi-component reaction that can be adapted to incorporate the nitrophenylacetaldehyde scaffold into a thiazole ring, a privileged heterocycle in medicinal chemistry.[8]

These synthetic pathways provide a robust platform for generating chemical diversity and exploring structure-activity relationships (SAR).

Caption: General workflow for the synthesis and derivatization of nitrophenylacetaldehyde.

Spectrum of Biological Activities and Mechanisms

Antimicrobial Activity

Nitrophenylacetaldehyde derivatives have shown significant promise as antimicrobial agents, active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][6]

Mechanism of Action: The primary mechanism of antimicrobial action for many nitroaromatic compounds is reductive activation.[5] Cellular nitroreductases, which are present in many bacteria and fungi, reduce the nitro group to generate cytotoxic intermediates.[4] This process can be summarized as a multi-electron reduction:

NO₂ → NO₂⁻ (Nitro radical anion) → NO (Nitroso) → NHOH (Hydroxylamine) → NH₂ (Amine)

The radical anion and other intermediates can react with molecular oxygen to produce superoxide radicals, inducing severe oxidative stress.[4] Concurrently, these reduced species can bind covalently to microbial DNA, causing strand breaks and inhibiting replication, ultimately leading to cell death.[4] In fungi, certain nitro derivatives have been shown to inhibit the enzyme 14α-demethylase, which is critical for ergosterol biosynthesis, thereby disrupting membrane integrity.[4]

Caption: Reductive activation mechanism of nitroaromatic antimicrobials.

Comparative Antimicrobial Activity Data

| Compound Class | Organism | Activity (MIC/MBC in µg/mL) | Reference |

| Nitro-containing Benzothiazoles | S. aureus | 15.6–62.5 | [4] |

| Nitro-containing Benzothiazoles | Candida sp. | 15.6–62.5 | [4] |

| Carvacrol (for comparison) | A. baumannii | 6.25–25 | [12] |

| Ciprofloxacin (for comparison) | A. baumannii | 126–250 | [12] |

Anticancer Activity

The cytotoxic properties of nitrophenylacetaldehyde derivatives make them attractive candidates for anticancer drug development.[1][6] They have demonstrated efficacy against a range of cancer cell lines, including those of leukemia, melanoma, colon, and breast cancer.[11]

Mechanism of Action: The anticancer mechanisms often parallel their antimicrobial effects but with specific nuances relevant to mammalian cells. Key mechanisms include:

-

DNA Adduct Formation: Similar to anticancer drugs like cisplatin, some derivatives can bind to cancer cell DNA, disrupting replication and transcription, which triggers apoptosis.[13]

-

Generation of Reactive Oxygen Species (ROS): These compounds can alter mitochondrial function, leading to an overproduction of ROS.[13] Cancer cells, already under high oxidative stress, are particularly vulnerable to further ROS-induced damage, pushing them towards programmed cell death.

-

Enzyme and Kinase Inhibition: Some derivatives can act as inhibitors of specific enzymes or protein kinases that are crucial for cancer cell proliferation and survival.[14]

-

Apoptosis Induction: Certain Ciminalum-thiazolidinone hybrids containing a nitrophenyl group have been shown to activate intrinsic apoptotic pathways, potentially through caspase-independent mechanisms involving apoptosis-inducing factor (AIF).[11]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of O-Nitrophenylacetaldehyde | Scientific.Net [scientific.net]

- 10. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reaction Mechanism of 2-(2-Nitrophenyl)acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2-Nitrophenyl)acetaldehyde (NPA) is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring an aldehyde group positioned ortho to a nitro group on a benzene ring, creates a unique electronic and steric environment that dictates its reactivity. While the aldehyde offers a classic site for nucleophilic attack and condensation, the nitro group serves as a latent amino group, accessible through reduction. The proximity of these two functionalities is the cornerstone of NPA's most valuable chemical transformation: intramolecular reductive cyclization. This process provides a powerful and direct route to nitrogen-containing heterocycles, most notably the indole scaffold, which is a privileged structure in medicinal chemistry. This guide provides a comprehensive investigation into the core reaction mechanisms of NPA, focusing on the dominant reductive cyclization pathway. It further details the modern experimental and computational methodologies required to elucidate and validate these mechanisms, offering a self-validating framework for researchers in the field.

Part 1: Molecular Profile and Intrinsic Reactivity

The reactivity of any molecule is fundamentally governed by its structure and electronic properties. For 2-(2-Nitrophenyl)acetaldehyde, the interplay between the aldehyde and the ortho-nitro group is paramount.

Physicochemical and Spectroscopic Profile

A foundational step in any mechanistic investigation is the unambiguous characterization of the starting material.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| CAS Number | 1969-73-9 | [2][3] |

| Appearance | Solid or low-melting solid | [3] |

| ¹H NMR (CDCl₃) | δ ~10.0 ppm (t, 1H, -CHO), δ ~7.5-8.2 ppm (m, 4H, Ar-H), δ ~4.0 ppm (d, 2H, -CH₂-) | (Predicted) |

| ¹³C NMR (CDCl₃) | δ ~198 ppm (CHO), δ ~125-150 ppm (Ar-C), δ ~50 ppm (CH₂) | (Predicted) |

| IR (KBr) | ~1725 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ & ~1350 cm⁻¹ (NO₂ asymm. & symm. stretch) | (Predicted) |

The Duality of Ortho-Positioned Functional Groups

The unique reactivity of NPA stems directly from the ortho-positioning of its two functional groups:

-

The Aldehyde Group: The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. It can participate in condensation, addition, and oxidation reactions.[1][4] The electron-withdrawing nature of the adjacent nitro group further enhances this electrophilicity.[4]

-

The Nitro Group: This group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. Critically, it can be readily reduced to an amino group (-NH₂) under various conditions.[1] This transformation is the key that unlocks the intramolecular reactivity of the molecule.

The spatial proximity of these groups allows for intramolecular reactions that are kinetically favored over their intermolecular counterparts once the nitro group is converted into a nucleophilic amine.

Part 2: The Cornerstone Mechanism: Intramolecular Reductive Cyclization

The most significant and synthetically useful reaction of 2-(2-Nitrophenyl)acetaldehyde is its conversion to indole via a reductive cyclization process. This transformation is mechanistically related to the renowned Leimgruber-Batcho indole synthesis, which utilizes a similar ortho-nitrophenyl substrate.[5][6][7]

Proposed Mechanistic Pathway

The overall reaction proceeds in a clear, stepwise fashion, initiated by the reduction of the nitro moiety.

Step A: Reduction of the Nitro Group The reaction is initiated by the chemical reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this, and the choice of reagent can be critical to avoid unwanted side reactions with the aldehyde.[7]

-

Catalytic Hydrogenation: H₂ gas with catalysts like Palladium-on-carbon (Pd/C) or Raney Nickel is highly effective.[5][7]

-

Dissolving Metal Reduction: Reagents such as iron powder in acetic acid (Fe/AcOH), stannous chloride (SnCl₂), or zinc in aqueous ammonium chloride are commonly used and offer milder, non-pressurized conditions.[5][8][9]

-

Transfer Hydrogenation: Hydrazine (N₂H₄) in the presence of Raney Nickel can generate hydrogen in situ.[5]

Step B: Formation of the Key Intermediate: 2-Aminophenylacetaldehyde This reduction yields the transient intermediate, 2-aminophenylacetaldehyde. This molecule is generally not isolated as it is highly prone to self-condensation and immediate intramolecular cyclization. Its existence is inferred from the final product and can be detected by in-situ monitoring techniques.

Step C: Intramolecular Nucleophilic Attack (Cyclization) The newly formed nucleophilic amino group immediately attacks the proximate electrophilic aldehyde carbonyl carbon. This intramolecular 6-exo-trig cyclization is rapid and forms a five-membered heterocyclic ring intermediate, a 3-hydroxyindoline.

Step D: Dehydration and Aromatization The 3-hydroxyindoline intermediate readily undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form a double bond. This final step results in the formation of the stable, aromatic indole ring system.

Visualization of the Reductive Cyclization Pathway

The following diagram illustrates the complete transformation from starting material to the final indole product.

Caption: Reductive cyclization pathway of 2-(2-Nitrophenyl)acetaldehyde.

Part 3: Methodologies for Mechanistic Elucidation

A proposed mechanism remains a hypothesis until substantiated by empirical evidence. A robust investigation relies on a combination of techniques to monitor the reaction, identify intermediates, and probe the kinetics of the transformation.[10][11][12] This approach ensures the trustworthiness and self-validation of the described protocols.

Protocol 1: In-Situ Reaction Monitoring via NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time, non-invasive observation of a reaction mixture.[10][12] By tracking the disappearance of reactant signals and the concurrent appearance of product signals (and potentially those of transient intermediates), we can gain direct evidence for the proposed transformation and study its kinetics. The distinct chemical shifts of the aldehyde proton (~10 ppm) and the aromatic protons adjacent to the nitro group make ¹H NMR an ideal tool.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known quantity of 2-(2-Nitrophenyl)acetaldehyde in a deuterated solvent (e.g., DMSO-d₆, which can accommodate both organic and aqueous reagents) directly in an NMR tube.

-

Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) with signals that do not overlap with reactant or product peaks. This allows for quantitative analysis.

-

Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0) to confirm the purity of the starting material and establish initial concentrations.

-

Reaction Initiation: Carefully add the chosen reducing agent system (e.g., a pre-dissolved solution of SnCl₂ in DCl/D₂O) to the NMR tube and immediately begin spectral acquisition.

-

Time-Course Acquisition: Acquire spectra at regular intervals (e.g., every 5 minutes) until the reaction is complete.

-

Data Analysis: Integrate the peaks corresponding to the starting material's aldehyde proton and the product's aromatic protons against the internal standard. Plotting concentration versus time will yield reaction progress curves, from which kinetic information can be extracted.

Protocol 2: Identification of Intermediates by LC-MS Analysis

Expertise & Rationale: While NMR is powerful for monitoring stable species, highly reactive intermediates like 2-aminophenylacetaldehyde may exist at concentrations too low for detection. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the sensitivity needed to detect and identify these transient species.[2] The strategy involves quenching the reaction at various time points to "trap" the intermediates for analysis.

Step-by-Step Methodology:

-

Reaction Setup: Perform the reductive cyclization in a standard reaction flask under controlled temperature and stirring.

-

Time-Point Sampling: At predetermined time intervals (e.g., t = 1, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately inject the aliquot into a vial containing a quenching agent (e.g., a cold, buffered solution at a pH that neutralizes the reagents) to stop the reaction. For trapping the amino-aldehyde, derivatization with a reagent like dansyl chloride could be employed prior to analysis.

-

LC-MS Analysis: Inject the quenched sample into an LC-MS system. Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Mass Detection: Monitor the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Search for the molecular ion corresponding to the expected intermediate (2-aminophenylacetaldehyde, [M+H]⁺ = 136.07 m/z) and the final product (Indole, [M+H]⁺ = 118.07 m/z).

-

Data Correlation: Correlate the appearance and disappearance of the intermediate's mass signal with the reaction time course to confirm its role in the mechanism.

Visualization of the Experimental Workflow

Caption: Integrated workflow for mechanistic investigation.

Part 4: Competing and Alternative Reaction Pathways

While reductive cyclization is dominant, other pathways can occur depending on the reaction conditions, highlighting the importance of careful experimental control.

-

Intermolecular Condensation: In the presence of external nucleophiles (e.g., primary or secondary amines) and before the nitro group is reduced, the aldehyde can undergo standard condensation reactions to form imines or enamines.[1]

-

Aldol Condensation: Under basic conditions, the enolizable α-protons of the acetaldehyde moiety can be abstracted, leading to self-condensation (aldol reaction) between two molecules of NPA.

-

Photochemical Rearrangement: Ortho-nitrobenzyl compounds are well-known photolabile protecting groups.[13] Upon irradiation with UV light, NPA could rearrange to form a nitroso species, a mechanism that proceeds via an aci-nitro intermediate.[13][14] This pathway is distinct from the reductive route and is relevant in photochemistry applications.

Part 5: The Role of Computational Chemistry

Modern mechanistic studies are often augmented by computational chemistry, primarily using Density Functional Theory (DFT).[15][16]

Authoritative Grounding: DFT calculations allow researchers to map the potential energy surface of a reaction. This provides invaluable insight by:

-

Validating Intermediates: Calculating the relative energies of proposed intermediates (like 2-aminophenylacetaldehyde and 3-hydroxyindoline) to confirm their stability.

-

Identifying Transition States: Locating the transition state structures for each step (e.g., the cyclization and dehydration steps) and calculating their activation energy barriers.

-

Comparing Pathways: Comparing the calculated energy barriers for the desired intramolecular cyclization versus a competing intermolecular side reaction, thereby predicting the reaction's selectivity under given conditions.

These computational results, when correlated with experimental kinetic data, provide a deeply validated and trustworthy model of the reaction mechanism.

Conclusion

The reaction mechanism of 2-(2-Nitrophenyl)acetaldehyde is a prime example of how proximate functional groups can dictate a molecule's chemical destiny. The dominant pathway, intramolecular reductive cyclization, is a powerful synthetic tool for constructing the indole nucleus. A thorough investigation of this mechanism requires a synergistic approach, combining real-time spectroscopic monitoring, sensitive intermediate detection, and predictive computational modeling. The protocols and logical frameworks presented in this guide offer a robust system for researchers to not only understand the reactivity of this specific molecule but also to apply these principles to the broader field of mechanistic organic chemistry and drug development.

References

-

Leimgruber–Batcho indole synthesis - Wikipedia . Wikipedia. [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

-

Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[6][9]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Leimgruber-Batcho Indole Synthesis - SynArchive . SynArchive. [Link]

-

Mechanism of reductive cyclization of 2‐(2‐nitrophenyl)imidazoles. - ResearchGate . ResearchGate. [Link]

-

Leimgruber–Batcho Indole Synthesis - YouTube . YouTube. [Link]

-

The Leimgruber-Batcho Indole Synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed... - ResearchGate . ResearchGate. [Link]

-

Spectroscopic Methods for Studying Reaction Mechanisms - IGI Global . IGI Global. [Link]

-

Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination - Organic Letters . ACS Publications. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed . PubMed. [Link]

-

Methods of Determining Reaction Mechanisms - SlideShare . SlideShare. [Link]

-

Methods of Determining Mechanisms | Dalal Institute . Dalal Institute. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - University of Barcelona . University of Barcelona. [Link]

-

An Experimental and Computational Study on the Reactivity and Regioselectivity for the Nitrosoarene Ene Reaction... - Sci-Hub . Sci-Hub. [Link]

-

Competition between cyclization and unusual Norrish type I and type II nitro-acyl migration pathways... - PubMed Central . PubMed Central. [Link]

-

Experimental Techniques to Study Organic Chemistry Mechanisms - Kozlowski group . University of Pennsylvania. [Link]

-

(PDF) Qualitative Analysis Based Reaction Mechanism Identification - ResearchGate . ResearchGate. [Link]

-

Photoexcited Nitroarenes for the Oxidative Cleavage of Alkenes - ResearchGate . ResearchGate. [Link]

-

(2-nitrophenyl)acetaldehyde - C8H7NO3, density, melting point... . Mol-Instincts. [Link]

-